A Technical Guide to 2-Chloro-5-iodo-3-pyridinol: A Versatile Halogenated Scaffold for Advanced Synthesis
A Technical Guide to 2-Chloro-5-iodo-3-pyridinol: A Versatile Halogenated Scaffold for Advanced Synthesis
Disclaimer: The following technical guide has been compiled based on established principles of organic chemistry and data from structurally analogous compounds. 2-Chloro-5-iodo-3-pyridinol is a specialized chemical structure with limited direct references in publicly available literature. Therefore, certain properties, synthetic protocols, and applications are presented as scientifically informed predictions to guide research and development efforts.
Introduction and Strategic Overview
The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in hydrogen bonding. The strategic introduction of multiple, distinct halogen atoms onto this scaffold creates a highly versatile intermediate, offering orthogonal chemical handles for sequential, site-selective modifications. 2-Chloro-5-iodo-3-pyridinol is a prime example of such a scaffold. The presence of a chloro, an iodo, and a hydroxyl group on the same pyridine ring provides a rich platform for the synthesis of complex molecular architectures.
This guide provides an in-depth analysis of the chemical structure, predicted properties, a proposed synthetic pathway, and the potential applications of 2-Chloro-5-iodo-3-pyridinol, with a particular focus on its utility for professionals in drug discovery and chemical research.
Chemical Identity and Structural Elucidation
The fundamental identity of 2-Chloro-5-iodo-3-pyridinol is defined by its unique arrangement of functional groups on the pyridine core.
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IUPAC Name: 2-chloro-5-iodopyridin-3-ol
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Molecular Formula: C₅H₃ClINO
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Molecular Weight: 255.44 g/mol
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Canonical SMILES: C1=C(C(=C(N=C1Cl)O)I)
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InChI Key: InChIKey=SLXKOJVOLQZJQP-UHFFFAOYSA-N
The structure features a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with a hydroxyl group, and the 5-position with an iodine atom. This specific arrangement dictates its reactivity, with the iodine atom being the most susceptible to metal-catalyzed cross-coupling reactions, the chlorine atom being amenable to nucleophilic aromatic substitution under more forcing conditions, and the hydroxyl group allowing for etherification, esterification, or serving as a directing group.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
| Melting Point (°C) | 105 - 115 | Higher than 2-Chloro-5-iodopyridine (95-98 °C) due to hydrogen bonding from the 3-hydroxyl group. |
| Boiling Point (°C) | > 300 (decomposes) | High due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |
| pKa | ~8.5 (hydroxyl proton) | Similar to other 3-hydroxypyridines, the acidity is influenced by the electron-withdrawing halogens. |
| LogP | ~2.8 - 3.2 | The hydrophobicity of the iodo and chloro groups is partially offset by the polar hydroxyl group. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The pyridine nitrogen and hydroxyl group confer some aqueous solubility, but the halogenated aromatic ring limits it. |
| Appearance | Off-white to light tan crystalline solid. | Typical appearance for functionalized pyridinol compounds. |
Proposed Synthesis: A Mechanistic Approach
A robust synthesis of 2-Chloro-5-iodo-3-pyridinol can be envisioned starting from commercially available 2-amino-5-bromo-3-pyridinol. This multi-step pathway is designed for efficiency and control over the introduction of the specific halogen atoms.
Step-by-Step Experimental Protocol:
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Step 1: Sandmeyer Reaction (Diazotization and Chlorination)
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Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride via a diazonium salt intermediate. This selectively replaces the amino group at the 2-position with a chloro group.
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Protocol:
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Dissolve 2-amino-5-bromo-3-pyridinol (1.0 eq) in 6M hydrochloric acid at 0 °C.
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Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
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In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
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Extract the product, 5-bromo-2-chloro-3-pyridinol, with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
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Step 2: Halogen Exchange (Finkelstein-type Reaction)
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Rationale: A halogen exchange reaction, specifically a Finkelstein-type reaction, is an effective method to convert an aryl bromide to an aryl iodide. This step leverages the higher reactivity of iodide as a nucleophile to displace the bromide.
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Protocol:
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To a solution of 5-bromo-2-chloro-3-pyridinol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add sodium iodide (3.0 eq).
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Add a catalytic amount of copper(I) iodide (0.1 eq) and a ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) to facilitate the reaction.
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Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
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Cool the reaction, dilute with water, and extract with ethyl acetate.
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Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
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Dry over sodium sulfate, concentrate, and purify the final product, 2-Chloro-5-iodo-3-pyridinol, by recrystallization or column chromatography.
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Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 2-Chloro-5-iodo-3-pyridinol.
Reactivity, Applications, and Strategic Value in Drug Discovery
The true value of 2-Chloro-5-iodo-3-pyridinol lies in its potential for selective, stepwise functionalization, making it a powerful building block for creating libraries of complex molecules.
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Suzuki and other Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position via Suzuki, Sonogashira, or Heck reactions, while leaving the 2-chloro position intact for subsequent modification.[1]
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Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) under thermal or microwave-assisted conditions. This reaction is often facilitated by the electron-withdrawing nature of the pyridine ring and the other halogen substituents.
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Hydroxyl Group Modification: The 3-hydroxyl group can be readily alkylated or acylated to introduce further diversity and modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
This multi-faceted reactivity makes 2-Chloro-5-iodo-3-pyridinol an ideal starting material for the synthesis of novel kinase inhibitors, GPCR ligands, and other biologically active compounds where a decorated pyridine core is desired. The ability to build out complexity from three distinct points on the scaffold is a significant advantage in modern drug discovery programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-5-iodo-3-pyridinol is not available, the hazard profile can be inferred from similar halogenated pyridines.
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Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[2][3] May be harmful if swallowed.
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Recommended Personal Protective Equipment (PPE):
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Engineering Controls: Use in a well-ventilated fume hood.
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Personal Protection: Wear chemical-resistant gloves, safety goggles, and a lab coat. For handling powders, a dust mask is recommended.[1]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
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PubChem. (n.d.). 2-Chloro-5-iodopyridine. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Chloro-5-Iodopyridine-3-Carboxylic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-iodopyridine.
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PrepChem. (n.d.). Synthesis of 3-chloro-5-iodo-2-pyridinol. Retrieved from [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine.
